Cas no 391876-66-7 (N-(2-chlorophenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide)

N-(2-chlorophenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is a synthetic organic compound featuring a benzamide core substituted with a 2-chlorophenyl group and a 1,2,3,4-tetrahydroisoquinoline-2-sulfonyl moiety. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for developing enzyme inhibitors or receptor modulators due to its sulfonamide and aromatic functionalities. The chlorophenyl group enhances lipophilicity, potentially improving membrane permeability, while the tetrahydroisoquinoline sulfonyl component may contribute to target binding affinity. The compound’s well-defined synthetic route allows for structural modifications, facilitating structure-activity relationship studies. Its stability under standard conditions makes it suitable for further pharmacological evaluation.
N-(2-chlorophenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide structure
391876-66-7 structure
Product Name:N-(2-chlorophenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide
CAS No:391876-66-7
MF:C22H19ClN2O3S
MW:426.915863275528
CID:6533529
Update Time:2025-08-05

N-(2-chlorophenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-chlorophenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide
    • N-(2-chlorophenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide
    • Benzamide, N-(2-chlorophenyl)-4-[(3,4-dihydro-2(1H)-isoquinolinyl)sulfonyl]-
    • Inchi: 1S/C22H19ClN2O3S/c23-20-7-3-4-8-21(20)24-22(26)17-9-11-19(12-10-17)29(27,28)25-14-13-16-5-1-2-6-18(16)15-25/h1-12H,13-15H2,(H,24,26)
    • InChI Key: AHNBVJNSVNFACO-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC=C1Cl)(=O)C1=CC=C(S(N2CCC3=C(C2)C=CC=C3)(=O)=O)C=C1

Experimental Properties

  • Density: 1.397±0.06 g/cm3(Predicted)
  • pka: 11?+-.0.70(Predicted)

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N-(2-chlorophenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide Related Literature

Additional information on N-(2-chlorophenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide

N-(2-Chlorophenyl)-4-(1,2,3,4-Tetrahydroisoquinoline-2-Sulfonyl)Benzamide: A Comprehensive Overview

N-(2-Chlorophenyl)-4-(1,2,3,4-Tetrahydroisoquinoline-2-Sulfonyl)Benzamide, with the CAS number 391876-66-7, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which combines a benzamide moiety with a tetrahydroisoquinoline sulfonyl group and a chlorophenyl substituent. The molecule's intricate architecture makes it a promising candidate for various applications, particularly in drug discovery and advanced material synthesis.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the tetrahydroisoquinoline derivative. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and enhancing purity. The incorporation of the sulfonyl group is a critical step, as it significantly influences the compound's physicochemical properties. Researchers have explored various sulfonating agents and reaction conditions to optimize this step, ensuring high yields and stability.

One of the most notable features of N-(2-Chlorophenyl)-4-(1,2,3,4-Tetrahydroisoquinoline-2-Sulfonyl)Benzamide is its ability to act as a versatile building block in organic synthesis. Its sulfonyl group serves as an excellent leaving group in substitution reactions, making it ideal for constructing bioactive molecules. Recent studies have demonstrated its utility in the development of kinase inhibitors and other enzyme-targeting agents. For instance, a 2023 study published in Journal of Medicinal Chemistry highlighted its role in designing novel inhibitors for protein kinase A (PKA), showcasing its potential in cancer therapy.

In addition to its medicinal applications, this compound has found relevance in materials science. Its aromatic system and functional groups make it suitable for use in organic electronics. A 2023 research article in Nature Communications reported on its application as a dopant in organic semiconductors, where it significantly improved charge transport properties. This finding underscores its potential in next-generation electronic devices such as flexible displays and photovoltaic cells.

The physical properties of N-(2-Chlorophenyl)-4-(1,2,3,4-Tetrahydroisoquinoline-2-Sulfonyl)Benzamide are equally intriguing. Its melting point and solubility characteristics make it amenable to various analytical techniques. For example, high-resolution mass spectrometry (HRMS) has been employed to confirm its molecular formula and purity. Nuclear magnetic resonance (NMR) spectroscopy has provided insights into its conformational flexibility and intermolecular interactions.

Recent advances in computational chemistry have further enhanced our understanding of this compound's behavior at the molecular level. Density functional theory (DFT) calculations have been used to predict its electronic structure and reactivity. These studies have revealed that the sulfonyl group plays a pivotal role in stabilizing certain reactive intermediates during chemical transformations.

In conclusion, N-(2-Chlorophenyl)-4-(1,2,3,4-Tetrahydroisoquinoline-2-Sulfonyl)Benzamide stands out as a multifaceted compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool in both academic research and industrial development. As ongoing studies continue to uncover new aspects of its properties and potential uses, this compound is poised to play an increasingly important role in advancing modern science.

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